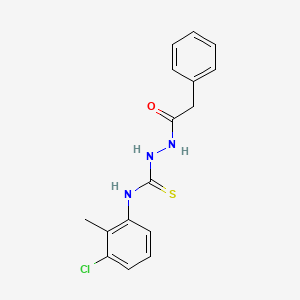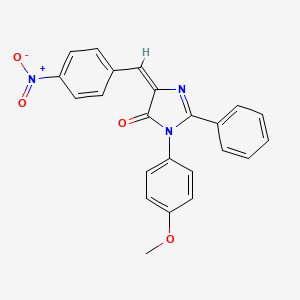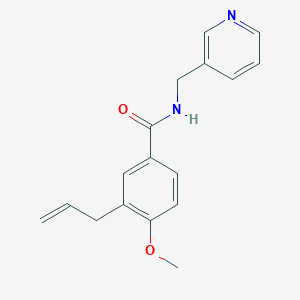
N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide
説明
N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazine derivative that has shown promising results in various biological assays, making it a popular choice for researchers in the field of medicinal chemistry.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide involves the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), and to inhibit the growth of cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been shown to have antioxidant properties, which may help to protect against oxidative damage in the body.
実験室実験の利点と制限
One of the main advantages of using N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide in lab experiments is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile compound for researchers in the field of medicinal chemistry. However, one of the main limitations of using N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for the study of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide. One possible avenue of research is the development of new analogs of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide, which may help to identify new targets for drug development. Finally, the potential applications of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide in the treatment of various diseases, including cancer and arthritis, warrant further investigation.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(2-phenylacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-11-13(17)8-5-9-14(11)18-16(22)20-19-15(21)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNOEPGHJVHFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4718438.png)
![2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4718440.png)
![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B4718448.png)
![3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B4718455.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B4718464.png)

![1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4718475.png)


![N-(3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4718497.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4718503.png)

![2-chloro-N-{3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide](/img/structure/B4718537.png)
![5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4718541.png)